molecular formula C11H9Cl2N B1440830 1,3-Dichloro-6-ethylisoquinoline CAS No. 1150271-19-4

1,3-Dichloro-6-ethylisoquinoline

Cat. No.: B1440830
CAS No.: 1150271-19-4
M. Wt: 226.1 g/mol
InChI Key: ULIDIEBBNZJOLG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-6-ethylisoquinoline can be synthesized through various methods. One common approach involves the chlorination of 6-ethylisoquinoline using reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under controlled conditions . The reaction typically requires an inert atmosphere and elevated temperatures to ensure complete chlorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to achieve high purity and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-6-ethylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

    Coupling Reactions: Palladium catalysts, such as palladium acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃), are commonly used.

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3-dichloro-6-ethylisoquinoline depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor antagonist by binding to specific molecular targets and interfering with their normal function . The exact pathways involved can vary based on the target and the context of its use.

Properties

IUPAC Name

1,3-dichloro-6-ethylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N/c1-2-7-3-4-9-8(5-7)6-10(12)14-11(9)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIDIEBBNZJOLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=CC(=NC(=C2C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675042
Record name 1,3-Dichloro-6-ethylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150271-19-4
Record name Isoquinoline, 1,3-dichloro-6-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150271-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dichloro-6-ethylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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